3-Acetamidophenylboronic acid
Overview
Description
3-Acetamidophenylboronic acid is a chemical compound with potential applications in material sciences and biological fields due to its unique properties. The compound's synthesis, molecular structure, and various chemical and physical properties have been studied extensively to explore its applications.
Synthesis Analysis
The novel synthesis of 3-Acetamido-6-heptafluoropropylphenylboronic acid demonstrates the modification potential of 3-Acetamidophenylboronic acid for enhanced binding in biological applications, showcasing its versatile reactivity and functionalization capabilities (Shiino et al., 1993).
Molecular Structure Analysis
The molecular structure of 3-Acetamidophenylboronic acid and its derivatives, such as o-acetamidophenylboronate esters, has been analyzed to show the importance of O-B interactions in stabilizing the molecule and enhancing its reactivity towards bioconjugation with carbohydrates (Cai & Keana, 1991).
Chemical Reactions and Properties
The electrochemical cleavage of the carbon-boron bond in p-acetamidophenylboronic acid under neutral pH conditions reveals its potential in developing electrical controlled drug delivery systems, highlighting its significant chemical reactivity and utility in novel applications (Sato et al., 2021).
Physical Properties Analysis
Vibrational spectroscopic studies of 3-hydroxyphenylboronic acid, a related compound, provide insights into the optimized molecular structure and vibrational frequencies, helping to understand the physical properties and stability of 3-Acetamidophenylboronic acid derivatives (Sert et al., 2013).
Chemical Properties Analysis
The generation of aryl radicals from arylboronic acids by manganese(III) acetate showcases the chemical versatility and reactivity of 3-Acetamidophenylboronic acid, opening avenues for its use in the synthesis of complex organic structures and as intermediates in organic synthesis (Demir et al., 2003).
Scientific Research Applications
Suzuki-Miyaura Coupling Reactions
- Scientific Field : Organic Chemistry
- Application Summary : 3-Acetamidophenylboronic acid is used as a reactant in Suzuki-Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross coupling reaction, used to synthesize carbon-carbon bonds.
- Methods of Application : The exact procedures can vary, but generally, the reaction involves the coupling of a boronic acid (like 3-Acetamidophenylboronic acid) with a halide or pseudo-halide using a palladium catalyst .
- Results/Outcomes : The outcome is the formation of a biaryl compound. The reaction is notable for its tolerance of a wide range of functional groups and has been widely adopted in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Synthesis of NR2B Subtype of NMDA Receptor Antagonists
- Scientific Field : Medicinal Chemistry
- Application Summary : 3-Acetamidophenylboronic acid is used in the synthesis of NR2B subtype of NMDA receptor antagonists for antidepressant activity .
- Methods of Application : The exact procedures can vary, but it generally involves the use of 3-Acetamidophenylboronic acid as a building block in the synthesis of these antagonists .
- Results/Outcomes : The outcome is the production of potential antidepressant compounds. NMDA receptor antagonists are being investigated for their potential use in the treatment of depressive disorders .
Synthesis of (Indolyl)-3,5-substituted Benzene Analogs
- Scientific Field : Medicinal Chemistry
- Application Summary : 3-Acetamidophenylboronic acid is used in the synthesis of (Indolyl)-3,5-substituted benzene analogs with antimitotic and antitumor activity .
- Methods of Application : The exact procedures can vary, but it generally involves the use of 3-Acetamidophenylboronic acid as a building block in the synthesis of these analogs .
- Results/Outcomes : The outcome is the production of potential antitumor compounds. These compounds are being investigated for their potential use in the treatment of cancer .
Trifluoromethylation
- Scientific Field : Organic Chemistry
- Application Summary : 3-Acetamidophenylboronic acid can be used in trifluoromethylation reactions . This is a type of reaction that introduces a trifluoromethyl group into a molecule.
- Methods of Application : The exact procedures can vary, but generally, the reaction involves the use of a trifluoromethylating reagent and 3-Acetamidophenylboronic acid .
- Results/Outcomes : The outcome is the formation of a trifluoromethylated compound. Trifluoromethylated compounds are often used in pharmaceuticals and agrochemicals due to the unique properties of the trifluoromethyl group .
Synthesis of Substituted Pyrrolidines and Tetrahydrofurans
- Scientific Field : Medicinal Chemistry
- Application Summary : 3-Acetamidophenylboronic acid is used in the synthesis of substituted pyrrolidines and tetrahydrofurans, which are used as AMPA receptor positive modulators .
- Methods of Application : The exact procedures can vary, but it generally involves the use of 3-Acetamidophenylboronic acid as a building block in the synthesis of these modulators .
- Results/Outcomes : The outcome is the production of potential therapeutic compounds. AMPA receptor positive modulators are being investigated for their potential use in the treatment of neurological disorders .
Synthesis of Biphenylylmethylimidazole Derivatives
- Scientific Field : Medicinal Chemistry
- Application Summary : 3-Acetamidophenylboronic acid is used in the synthesis of biphenylylmethylimidazole derivatives for use as 17,20-lyase inhibitors .
- Methods of Application : The exact procedures can vary, but it generally involves the use of 3-Acetamidophenylboronic acid as a building block in the synthesis of these inhibitors .
- Results/Outcomes : The outcome is the production of potential therapeutic compounds. 17,20-lyase inhibitors are being investigated for their potential use in the treatment of diseases like prostate cancer .
Oxidative Dimerization
- Scientific Field : Organic Chemistry
- Application Summary : 3-Acetamidophenylboronic acid can be used in the synthesis of symmetric biaryls via oxidative dimerization using a palladium catalyst and water as a solvent .
- Methods of Application : The exact procedures can vary, but generally, the reaction involves the use of a palladium catalyst, water as a solvent, and 3-Acetamidophenylboronic acid .
- Results/Outcomes : The outcome is the formation of symmetric biaryls. These compounds are often used in pharmaceuticals and agrochemicals due to their unique properties .
Safety And Hazards
3-Acetamidophenylboronic acid may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and avoid ingestion . If swallowed, seek immediate medical assistance . It is also advised to store the compound in a dry, cool, and well-ventilated place .
properties
IUPAC Name |
(3-acetamidophenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BNO3/c1-6(11)10-8-4-2-3-7(5-8)9(12)13/h2-5,12-13H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTSWKLSEOGJGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)NC(=O)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074678 | |
Record name | Boronic acid, B-[3-(acetylamino)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetamidophenylboronic acid | |
CAS RN |
78887-39-5 | |
Record name | Boronic acid, (3-(acetylamino)phenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078887395 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Boronic acid, B-[3-(acetylamino)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-acetamidophenyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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